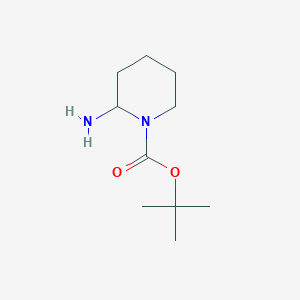

Tert-butyl 2-aminopiperidine-1-carboxylate

描述

Tert-butyl 2-aminopiperidine-1-carboxylate is a useful research compound. Its molecular formula is C10H20N2O2 and its molecular weight is 200.28 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl 2-aminopiperidine-1-carboxylate (TBAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 186.26 g/mol. The structure consists of a piperidine ring substituted with an amino group and a tert-butyl ester at the carboxylic acid position, which contributes to its unique properties, including solubility and biological activity.

Biological Activities

Research indicates that TBAPC exhibits various biological activities, including:

- Antidepressant Effects : Preliminary studies suggest that TBAPC may possess antidepressant properties, potentially through modulation of neurotransmitter systems.

- Anticancer Potential : Some derivatives of piperidine compounds have shown promising anticancer activity. For instance, compounds structurally similar to TBAPC have been evaluated for their cytotoxic effects against various cancer cell lines .

- Neuroprotective Effects : The compound has been investigated for its neuroprotective properties, indicating potential applications in treating neurodegenerative diseases.

The exact mechanisms by which TBAPC exerts its biological effects are still under investigation. However, it is believed to interact with specific molecular targets, potentially binding to proteins or enzymes involved in critical biological pathways. This interaction could modulate their activity, leading to the observed therapeutic effects.

Table 1: Summary of Biological Activities of TBAPC

Study on Anticancer Activity

A study explored the cytotoxic potential of TBAPC derivatives against various cancer cell lines, including HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics, suggesting a promising avenue for drug development .

Synthesis and Modification

The synthesis of TBAPC typically involves several steps where the tert-butyl group serves as a protecting group for the amine functionality. This allows for modifications at other sites without compromising the amine's reactivity. The Boc group can be removed under specific conditions to reveal the free amine for further reactions, which is crucial for synthesizing complex molecules.

科学研究应用

Chemical Synthesis

Tert-butyl 2-aminopiperidine-1-carboxylate serves as an important intermediate in the synthesis of more complex molecules. Its piperidine ring structure is a prevalent motif found in many biologically active molecules, making it a valuable building block for medicinal chemists.

Biological Research Applications

In biological research, this compound is explored for its potential therapeutic applications. It has been studied for its interactions with specific molecular targets, which may modulate various biological pathways.

Medicinal Chemistry

This compound is investigated for its potential as a drug candidate. Research indicates that it may exhibit various biological activities, including:

- Antiviral Activity : It has been evaluated in the context of hepatitis C virus (HCV) replication, showing promise as a scaffold for developing antiviral drugs .

- Anti-inflammatory Effects : Preliminary studies suggest that derivatives of this compound may inhibit NLRP3 inflammasome activity, which is relevant in inflammatory diseases .

Data Table: Summary of Biological Activities

Industrial Applications

In the industrial sector, this compound can be utilized in the production of various chemical products. Its unique structure allows for the synthesis of specialized materials and chemicals that have applications across different industries.

Case Study 1: Antiviral Compound Development

A study focused on developing small molecules targeting HCV utilized this compound as a scaffold. The synthesized derivatives were screened for their ability to inhibit viral replication, demonstrating significant efficacy in vitro. This highlights the compound's potential role in antiviral drug development .

Case Study 2: Inhibition of NLRP3 Inflammasome

Research involving THP-1 cells demonstrated that certain derivatives of this compound effectively reduced pyroptosis and IL-1β release. These findings suggest that this compound could be pivotal in treating inflammatory diseases through modulation of the NLRP3 pathway .

化学反应分析

Amide Bond Formation

The primary amine group undergoes nucleophilic acyl substitution with carboxylic acids to form amides, a reaction widely utilized in peptide coupling and drug synthesis.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Carboxylic acid, EDCl, DMAP, TEA, CH₂Cl₂, rt | Tert-butyl 2-(acylamino)piperidine-1-carboxylate |

Mechanism : The reaction employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) as a coupling agent, with 4-dimethylaminopyridine (DMAP) as a catalyst. The amine attacks the activated carbonyl intermediate, forming a stable amide bond .

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to yield the free 2-aminopiperidine, a critical step in further functionalization.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Trifluoroacetic acid (TFA), CH₂Cl₂ | 2-Aminopiperidine |

Procedure : The compound is treated with 20% TFA in dichloromethane at 0°C, followed by neutralization to isolate the deprotected amine . This step is essential for subsequent reactions requiring a free amine.

Alkylation Reactions

The amine group participates in alkylation with allyl halides, enabling the introduction of alkyl chains or functional groups.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| Allyl bromide, K₂CO₃, THF, 40°C | Tert-butyl 2-(allylamino)piperidine-1-carboxylate |

Optimization : Reactions are typically conducted in polar aprotic solvents (e.g., THF) with potassium carbonate as a base. Industrial-scale processes use reflux conditions to enhance yields.

Oxidation of Functional Groups

Oxidation reactions modify substituents on the piperidine ring, though the Boc group remains stable under mild conditions.

| Reagents/Conditions | Product | Reference |

|---|---|---|

| KMnO₄, H₂O₂, acidic aqueous medium | Oxidized derivatives (e.g., ketones) |

Selectivity : Strong oxidizing agents like KMnO₄ target allylic or benzylic positions if present, while the Boc-protected amine remains intact.

Cycloaddition and Click Chemistry

While not directly observed in the cited studies, the free amine (post-Boc removal) can engage in Huisgen cycloaddition with azides or alkynes in the presence of copper(I) catalysts, forming triazole linkages. This is inferred from analogous piperidine derivatives .

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Stability of Boc Group | Catalysts/Reagents |

|---|---|---|---|

| Amidation | -NH₂ | Stable | EDCl, DMAP |

| Deprotection | Boc | Cleaved | TFA |

| Alkylation | -NH₂ | Stable | K₂CO₃, alkyl halides |

| Oxidation | Substituents (e.g., allyl) | Stable | KMnO₄, H₂O₂ |

属性

IUPAC Name |

tert-butyl 2-aminopiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-7-5-4-6-8(12)11/h8H,4-7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEHBIWVQKQLYNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60399447 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885954-09-6 | |

| Record name | tert-butyl 2-aminopiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60399447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。